4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoro-6-chloropyrimidine with ethyl bromide to form 4-ethyl-5-fluoro-6-chloropyrimidine. This intermediate is then reacted with 4-(5-methylpyrimidin-4-yl)piperazine under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding hydroxyl derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into various biological pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine include:
4-Chloro-6-ethyl-5-fluoropyrimidine: Known for its use as an intermediate in the synthesis of other pyrimidine derivatives.
6-Ethyl-5-fluoropyrimidin-4(3H)-one: Used in the preparation of bio-active compounds such as broad-spectrum antifungal agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-3-12-13(16)15(20-10-18-12)22-6-4-21(5-7-22)14-11(2)8-17-9-19-14/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVJWQFEHNUUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC=C3C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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